4-Ethenyl-2(1H)-pyridinone

Description

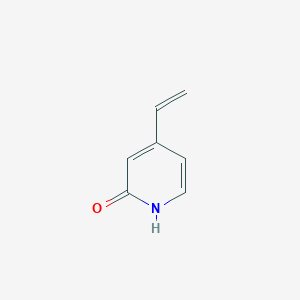

Structure

2D Structure

3D Structure

Properties

CAS No. |

395681-48-8 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

4-ethenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H7NO/c1-2-6-3-4-8-7(9)5-6/h2-5H,1H2,(H,8,9) |

InChI Key |

HBMHMDPAZWCIDM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=O)NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

De Novo Syntheses of the 4-Ethenyl-2(1H)-pyridinone Core

The foundational synthesis of the this compound core is approached through several strategic pathways, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope. These de novo methods focus on constructing the pyridinone ring system with the ethenyl group or a precursor already incorporated.

Multicomponent Reactions (MCRs) and One-Pot Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecular architectures, including the 3,4-dihydro-2(1H)-pyridinone (3,4-DHPo) core, a common precursor to this compound. semanticscholar.org These reactions, by combining three or more reactants in a single operation, offer significant advantages in terms of reduced reaction times, cost-effectiveness, and waste minimization. researchgate.net

A prevalent MCR strategy for the synthesis of 3,4-DHPo derivatives involves the condensation of an aromatic aldehyde, a β-ketoester derivative, and Meldrum's acid in the presence of ammonium (B1175870) acetate (B1210297). semanticscholar.orgpreprints.org The Suárez group has notably improved the efficiency of this reaction by utilizing acetic acid as a solvent, leading to moderate to high yields of the desired products. semanticscholar.orgsmolecule.com This approach leverages the higher acidity of Meldrum's acid compared to the β-ketoester to direct the reaction pathway towards the formation of the dihydropyridinone ring. preprints.orgsmolecule.com

Further optimization of this MCR has been achieved through the use of catalysts. For instance, the Hakimi group developed a method using SiO₂-Pr-SO₃H as a heterogeneous catalyst under solvent-free conditions, achieving a 93% yield in just 30 minutes. smolecule.com Other catalysts, such as Zn-SSA, have also been employed for the synthesis of related 5-cyano-2-pyridinones. preprints.orgnih.gov In an effort to enhance the green credentials of this synthesis, aqueous media have been explored, with ammonium carbonate serving as both a nitrogen source and a reaction promoter in the Guareschi–Thorpe reaction. rsc.org

The following table summarizes various MCR approaches for the synthesis of pyridinone and dihydropyridinone cores.

| Catalyst | Solvent | Temperature | Yield (%) | Reaction Time | Reactants | Ref |

| Acetic Acid | Acetic Acid | Reflux | 78–93 | 2–4 hours | Meldrum's acid, β-keto esters, aromatic aldehydes | smolecule.com |

| SiO₂-Pr-SO₃H | Solvent-free | 80°C | 93 | 30 minutes | Meldrum's acid, β-keto esters, aromatic aldehydes | smolecule.com |

| Ammonium Acetate | Ethanol | Reflux | 54–68 | 6 hours | Meldrum's acid, β-keto esters, aromatic aldehydes | smolecule.com |

| (NH₄)₂CO₃ | Aqueous | 80°C | High | Not Specified | Alkyl cyanoacetate, 1,3-dicarbonyls | rsc.org |

| ZnBr₂, FeCl₃, AlCl₃, etc. | Tetrahydrofuran | Not Specified | 0–81 | Not Specified | Benzonitrile (B105546), ethyl bromoacetate, ethyl acrylate | semanticscholar.orgpreprints.orgnih.gov |

| L-proline | Not Specified | Not Specified | Not Specified | Not Specified | Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | nih.gov |

Cyclization Reactions and Annulation Pathways

Cyclization reactions represent a fundamental strategy for the construction of the 2(1H)-pyridinone core. One notable approach involves an efficient lithiation/isomerization/intramolecular carbolithiation sequence starting from N-allyl-ynamides. organic-chemistry.org This method allows for a divergent and straightforward synthesis of a wide range of polysubstituted dihydropyridines and pyridines. organic-chemistry.org The process is highly selective, proceeding through a regioselective 6-endo-dig cyclization to furnish the desired heterocyclic core. organic-chemistry.org

Another less explored yet significant cyclization strategy employs trifluoroacetyl chloride for the introduction of electron-withdrawing groups. smolecule.com While direct evidence for the synthesis of this compound using this method is limited, related systems suggest that β-keto esters can react with acyl chlorides to form reactive intermediates that undergo intramolecular cyclization. smolecule.com For instance, the microwave-assisted oxidation of 4H-pyran derivatives using H₂SO₄ yields 3-cyano-2-pyridones in high yield, highlighting the potential of acid catalysts in promoting cyclization. smolecule.com

The Blaise reaction offers an alternative pathway, where a cyclic intermediate is formed from benzonitrile and Reformatsky reagents, which can then be converted to 3,4-dihydropyridin-2(1H)-ones. semanticscholar.orgnih.gov This reaction has been shown to be catalyzed by various Lewis acids, including ZnBr₂, FeCl₃, and AlCl₃. semanticscholar.orgpreprints.orgnih.gov Additionally, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines and propargyl amines provides a route to access related indolizine (B1195054) structures, showcasing the versatility of cyclization strategies in synthesizing nitrogen-containing heterocycles. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Ethenyl Group Introduction

While de novo syntheses often construct the pyridinone ring with the ethenyl group already in place, an alternative strategy involves the introduction of the ethenyl moiety onto a pre-formed pyridinone core through transition metal-catalyzed coupling reactions. These methods are powerful tools for the formation of carbon-carbon bonds. nih.govresearchgate.net

The Suzuki coupling reaction, for example, is a widely used method for the formation of biaryl linkages and can be adapted for the introduction of vinyl groups. acs.org This reaction typically involves the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid in the presence of a palladium catalyst. acs.org In the context of this compound synthesis, a 4-halo-2(1H)-pyridinone could be coupled with a vinylboronic acid derivative to install the ethenyl group.

Other transition metal-catalyzed reactions, such as the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, could also be envisioned for this purpose. researchgate.net This would involve the introduction of an ethynyl (B1212043) group, which could then be selectively reduced to the corresponding ethenyl group. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these coupling reactions. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce the environmental impact of chemical processes. youtube.commdpi.com This has led to the development of more sustainable methods for the synthesis of this compound and its derivatives.

Solvent-Free and Catalyst-Free Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org To this end, solvent-free reaction conditions have been developed for the synthesis of pyridinone derivatives. For example, the Hakimi group's use of a SiO₂-Pr-SO₃H catalyst for the MCR synthesis of 3,4-dihydro-2(1H)-pyridinones is conducted under solvent-free conditions, significantly reducing waste. smolecule.com Infrared-assisted synthesis has also been shown to be effective under solvent-free conditions, achieving moderate yields in a short reaction time. smolecule.com

In some cases, it is possible to conduct these syntheses without the use of any catalyst at all. scielo.brsemanticscholar.orgresearchgate.net These catalyst-free protocols offer significant advantages in terms of cost, simplicity, and environmental impact, as they eliminate the need for potentially toxic and expensive catalysts. scielo.brresearchgate.net The development of such methods represents a significant step towards more sustainable chemical manufacturing. scielo.brsemanticscholar.orgnih.gov

The following table highlights some green, solvent-free, and catalyst-free approaches to pyridinone synthesis.

| Method | Catalyst | Conditions | Yield (%) | Ref |

| MCR | SiO₂-Pr-SO₃H | Solvent-free, 80°C, 30 min | 93 | smolecule.com |

| MCR | None | Solvent-free, IR irradiation, 10-15 min | 65-75 | smolecule.com |

| Condensation | None | Solvent-free, mild conditions | Good to excellent | scielo.brsemanticscholar.org |

| MCR | None | Water, reflux | High | researchgate.net |

Microwave and Infrared Irradiation-Assisted Syntheses

Microwave and infrared irradiation have emerged as valuable tools in green chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often leading to cleaner reactions with fewer side products. mdpi.comnih.govuaeu.ac.ae Several studies have reported the use of microwave irradiation for the synthesis of 2,3-dihydro-4-pyridinones and other pyridone derivatives. mdpi.comnih.gov For instance, the reaction of curcumin (B1669340) with primary amines or amine acetates in the presence of Montmorillonite K-10 as a catalyst under microwave irradiation affords novel 2,3-dihydro-4-pyridinones in very short reaction times. mdpi.comnih.gov

Infrared irradiation offers another alternative energy source for promoting chemical reactions. nih.govscienceopen.com It has been successfully applied to the solvent-free synthesis of 3,4-dihydro-2(1H)-pyridinones, providing a clean and rapid method for activating multicomponent reactions. smolecule.comscienceopen.com This technique, combined with a solvent-free approach, represents a significant advancement in the green synthesis of these important heterocyclic compounds. smolecule.comnih.govscienceopen.com

The table below provides a comparison of microwave and infrared-assisted synthetic methods for pyridinone derivatives.

| Energy Source | Catalyst | Solvent | Reaction Time | Yield (%) | Ref |

| Microwave | Montmorillonite K-10 | None | 120 s | 17-28 | mdpi.comnih.gov |

| Microwave | None | Ethanol | 2-7 min | 82-94 | nih.govresearchgate.net |

| Infrared | None | Solvent-free | 10-15 min | 65-75 | smolecule.com |

| Infrared | None | Solvent-free | 3 h | 50-75 | nih.govscienceopen.com |

Derivatization from Precursors and Analogues

The synthesis of this compound through the modification of existing pyridinone cores represents a key strategic approach in medicinal and materials chemistry. This section details the methodologies centered on the derivatization of pyridinone precursors and analogues to introduce the functionally significant ethenyl group at the C-4 position.

Functionalization of Pyridinone Scaffolds for Ethenyl Group Introduction

The introduction of an ethenyl (vinyl) group onto a pre-formed pyridinone ring is a versatile strategy that allows for late-stage diversification of complex molecules. iipseries.org Several modern synthetic methods can be employed for this purpose, with transition metal-catalyzed cross-coupling reactions being particularly prominent. iipseries.orgacs.org

One of the most effective methods involves the palladium-catalyzed cross-coupling of a 4-substituted pyridinone precursor. In this approach, a pyridinone scaffold bearing a suitable leaving group, such as a halide (bromo, iodo) or a triflate, at the 4-position is reacted with a vinyl-containing organometallic reagent. The triflate group, in particular, serves as an excellent substrate for such transformations. acs.org Common cross-coupling reactions applicable in this context include the Stille, Suzuki, and Heck reactions.

Suzuki Coupling: This reaction would involve the coupling of 4-bromo-2(1H)-pyridinone or its corresponding triflate with vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.

Stille Coupling: This method utilizes a 4-halo-2(1H)-pyridinone and a vinyl organostannane reagent, such as vinyltributyltin, catalyzed by a palladium complex.

Heck Coupling: While typically used to form a C-C bond between an aryl halide and an alkene, a variation could potentially be employed to introduce the vinyl group.

Another plausible, though less direct, strategy involves the functionalization of a 4-methyl-2(1H)-pyridinone precursor. This approach is analogous to industrial processes used for the synthesis of 4-vinylpyridine (B31050) from 4-picoline. google.com The process would entail an initial condensation reaction of the 4-methyl group with formaldehyde (B43269) to yield a 4-(2-hydroxyethyl)-2(1H)-pyridinone intermediate. Subsequent acid- or base-catalyzed dehydration of this alcohol would eliminate water to form the desired ethenyl double bond. google.com

The table below summarizes key synthetic strategies for introducing an ethenyl group onto a pyridinone scaffold.

| Method | Pyridinone Precursor | Reagent | Catalyst/Conditions | Key Feature |

| Suzuki Coupling | 4-Bromo-2(1H)-pyridinone | Vinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, commercially available reagents. |

| Stille Coupling | 4-Iodo-2(1H)-pyridinone | Vinyltributyltin | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Tolerant of many functional groups. |

| Dehydration | 4-Methyl-2(1H)-pyridinone | 1. Formaldehyde2. Dehydrating agent | 1. Base/Heat2. Acid/Heat | Utilizes an inexpensive and common starting material. |

Regioselective Modifications and Substituent Effects

Achieving regioselectivity is paramount when functionalizing the pyridinone scaffold, as the ring possesses multiple reactive sites (N-1, C-3, C-4, C-5, C-6). nih.gov The primary strategy to ensure exclusive functionalization at the C-4 position is to start with a precursor that is already selectively activated at that site, such as 4-bromo-2(1H)-pyridinone. The presence of the halogen directs the cross-coupling reaction specifically to the desired carbon atom.

In synthetic routes where the C-4 position is not pre-activated, such as direct C-H functionalization, the inherent electronic properties of the pyridinone ring and the influence of any existing substituents become critical. The 2-pyridone tautomer is an electron-rich heterocycle, with increased electron density at the C-3 and C-5 positions, making electrophilic substitution challenging and often unselective.

For radical reactions, such as a Minisci-type reaction, the situation is different. While the Minisci reaction is a powerful tool for the alkylation of electron-deficient nitrogen heterocycles like pyridine (B92270), its application to the more electron-rich pyridone system is less straightforward. However, strategies developed for the regioselective C-4 alkylation of pyridines could potentially be adapted. One such advanced strategy involves the use of a removable blocking group. nih.govchemrxiv.org In this hypothetical adaptation for pyridinone, a bulky group could be temporarily attached to the nitrogen or other reactive sites to sterically hinder reaction at adjacent positions and electronically favor functionalization at the C-4 position. nih.gov

The effects of other substituents on the pyridinone ring can significantly influence the regioselectivity of the ethenyl group introduction.

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -NH₂) at the C-5 or C-6 position would increase the ring's electron density, which could impact the reactivity of a leaving group at the C-4 position in cross-coupling reactions.

The table below outlines the influence of substituent patterns on the regioselective functionalization at the C-4 position.

| Substituent Position | Substituent Type | Potential Effect on C-4 Functionalization | Example Reaction Affected |

| C-3 | Electron-Withdrawing (EWG) | May increase the electrophilicity of the C-4 position; could sterically hinder the approach of bulky reagents. | Suzuki Coupling |

| C-5 | Electron-Withdrawing (EWG) | Can influence the overall reactivity of the ring, potentially slowing down palladium oxidative addition. | Stille Coupling |

| C-6 | Electron-Donating (EDG) | Increases ring electron density, potentially facilitating oxidative addition in cross-coupling reactions. | Suzuki Coupling |

| N-1 | Bulky Alkyl Group | Can provide steric shielding for the C-6 position, enhancing selectivity for other positions. May also alter solubility and reactivity. | Dehydration of a C-4 hydroxyethyl (B10761427) group |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethenyl-2(1H)-pyridinone is expected to exhibit distinct signals corresponding to the protons of the pyridinone ring and the ethenyl (vinyl) substituent. The pyridinone ring protons would likely appear as doublets or multiplets in the aromatic region of the spectrum. The vinyl group would present a characteristic set of signals: a downfield proton on the carbon adjacent to the ring, likely showing splitting from the two terminal vinyl protons. These terminal protons, in turn, would appear as doublets of doublets, reflecting their coupling to each other (geminal coupling) and to the other vinyl proton (vicinal coupling). The N-H proton of the pyridinone ring would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include the carbonyl carbon (C=O) of the pyridinone ring, which would be the most downfield signal. The carbons of the pyridinone ring and the vinyl group would also show distinct resonances. The chemical shifts of these carbons would be influenced by their hybridization and proximity to the electronegative nitrogen and oxygen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H (N-H) | Broad | - | s | Chemical shift can vary with solvent and concentration. |

| H (Ring) | 6.0 - 7.5 | - | d, dd | Specific shifts and coupling constants depend on substitution. |

| H (Vinyl, CH) | 6.5 - 7.0 | - | dd | Coupled to the two terminal vinyl protons. |

| H (Vinyl, CH₂) | 5.0 - 6.0 | - | d, d | Two distinct signals for the terminal protons. |

| C=O | - | 160 - 170 | - | Characteristic downfield shift for a carbonyl carbon. |

| C (Ring) | - | 100 - 150 | - | Four distinct signals expected for the ring carbons. |

| C (Vinyl) | - | 110 - 140 | - | Two distinct signals for the vinyl carbons. |

Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the coupled protons of the pyridinone ring and between the protons of the vinyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection of the ethenyl group to the C4 position of the pyridinone ring by observing correlations between the vinyl protons and the ring carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the molecule, although for a relatively rigid structure like this compound, its applications might be more subtle.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural insights through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. By measuring the mass with high accuracy, the elemental composition (the exact number of carbon, hydrogen, nitrogen, and oxygen atoms) can be unequivocally determined, confirming the molecular formula of C₇H₇NO.

In a mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethenyl group or fragmentation of the pyridinone ring. Analysis of the masses of these fragments would provide strong evidence for the presence of these structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic/Vinyl) | 3000 - 3100 | Stretching |

| C=O (Amide) | 1650 - 1680 | Stretching |

| C=C (Ring and Vinyl) | 1580 - 1650 | Stretching |

| C-N | 1250 - 1350 | Stretching |

The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be a clear indicator of the carbonyl group of the pyridinone ring. The N-H stretching vibration would appear as a broader band in the region of 3200-3400 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinyl group would also be observable, as would the C-H stretching vibrations of these groups.

X-ray Crystallography for Solid-State Structural Determination and Tautomerism Studies

The study of pyridinone tautomerism is a key area where X-ray crystallography offers significant insights. Pyridinones can exist in equilibrium between the lactam (keto) and lactim (enol) forms. For this compound, these two forms are this compound and 4-ethenyl-2-hydroxypyridine. Computational studies on the parent 2-pyridone molecule have shown that it is slightly more stable than 2-hydroxypyridine (B17775). wayne.edu The position of this equilibrium can be influenced by factors such as substituent effects and the surrounding medium. rsc.orgbohrium.com In solution, the keto tautomer is generally favored for 4-pyridone. wikipedia.org X-ray diffraction studies on related pyridone derivatives have been instrumental in confirming the dominance of the lactam form in the solid state. mdpi.comredalyc.orgresearchgate.net For instance, in the crystal structure of a derivative of pyridine-2-one, the 2-pyridone moiety was observed to interact via its carbonyl oxygen. acs.org

The data obtained from X-ray crystallography would be presented in a standardized format, as exemplified by the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.532 |

| b (Å) | 5.124 |

| c (Å) | 13.678 |

| β (°) | 105.2 |

| Volume (ų) | 576.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.398 |

Note: The data in this table is hypothetical and serves as an example of how crystallographic data would be presented.

Chiroptical Spectroscopies (if applicable)

Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are powerful tools for the characterization of chiral molecules. documentsdelivered.com These methods measure the differential interaction of a molecule with left and right circularly polarized light, which is a property exclusive to substances that are not superimposable on their mirror image.

This compound, with the chemical formula C₇H₇NO, is an achiral molecule. smolecule.com It does not possess a stereocenter and is superimposable on its mirror image. Consequently, it will not exhibit any optical activity. Therefore, chiroptical spectroscopy techniques are not applicable for the structural characterization of this compound itself. These methods would only become relevant if the molecule were to be derivatized with a chiral auxiliary or incorporated into a larger, chiral supramolecular assembly.

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-Ethenyl-2(1H)-pyridinone. These calculations provide a detailed picture of electron distribution and energy levels, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. rsc.org DFT calculations offer insights into the structure-property relationships of 2-pyridone derivatives. nih.gov For this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and thermodynamic stability. The reactivity of the molecule can be analyzed through various DFT-based descriptors. redalyc.orgresearchgate.net

Table 1: Representative DFT Functionals for Pyridinone Studies

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, geometry optimization, electronic properties. researchgate.netnih.gov |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics. nih.govmdpi.com |

| CAM-B3LYP | Long-range Corrected Hybrid | Suitable for charge-transfer excitations and electronic spectra. nih.govmdpi.com |

This table is for illustrative purposes and shows functionals commonly used for similar systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.govmdpi.comresearchgate.net

For this compound, the presence of the ethenyl group in conjugation with the pyridinone ring is expected to influence the HOMO and LUMO energy levels. The extended π-system would likely raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to unsubstituted 2-pyridone. This would suggest increased reactivity. The distribution of the HOMO and LUMO lobes indicates the most probable sites for electrophilic and nucleophilic attack, respectively. researcher.lifewuxibiology.com Electron delocalization, enhanced by the conjugated system, can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer interactions within the molecule. nih.govmdpi.com

Table 2: Conceptual HOMO-LUMO Properties of Substituted Pyridinones

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher than unsubstituted 2-pyridone due to conjugation, indicating greater electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower than unsubstituted 2-pyridone, suggesting a higher propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap implies greater polarizability and higher chemical reactivity. |

Tautomeric Equilibria and Isomerization Pathways of Pyridinones

Pyridinones, including this compound, can exist in tautomeric forms, primarily the lactam (pyridinone) and lactim (hydroxypyridine) forms. The position of this equilibrium is a critical aspect of their chemistry.

The tautomerism between 2-pyridone and its corresponding 2-hydroxypyridine (B17775) form is a well-studied equilibrium. acs.org In the gas phase, the 2-hydroxypyridine tautomer is often slightly more stable. nih.govmdpi.comwayne.edu However, the energy difference is small, typically only a few kJ/mol. nih.govmdpi.comresearchgate.net Theoretical calculations have shown that the activation barrier for the intramolecular 1,3-proton shift is quite high, whereas intermolecular proton transfer, often involving dimers, has a significantly lower activation barrier. nih.govmdpi.comresearchgate.net

For this compound, the ethenyl group can influence the relative stability of the tautomers through its electronic effects. The conjugation of the ethenyl group with the ring system might stabilize one tautomer over the other. DFT and ab initio methods are used to calculate the relative energies of the tautomers and the transition states connecting them, providing a detailed understanding of the thermodynamic and kinetic aspects of the isomerization process. wayne.edunih.gov

Table 3: Calculated Gas-Phase Tautomerization Data for 2-Hydroxypyridine/2-Pyridone

| Computational Method | Property | Calculated Value (kJ/mol) | Reference |

|---|---|---|---|

| M062X | Energy Difference (2-HPY favored) | 5-9 | nih.govmdpi.com |

| B3LYP | Energy Difference (2-PY favored) | 1-3 | nih.govmdpi.com |

| Various DFT | Intramolecular Activation Barrier | ~137 | nih.govmdpi.com |

| Various DFT | Intermolecular (Dimer) Activation Barrier | ~31 | nih.govmdpi.com |

(Data for the parent 2-pyridone system, illustrating typical theoretical values.)

The tautomeric equilibrium of pyridinones is highly sensitive to the surrounding environment, particularly the solvent. rsc.org In polar solvents, the more polar 2-pyridone (lactam) form is generally favored, while in nonpolar solvents or the gas phase, the 2-hydroxypyridine (lactim) form can be more prevalent. mdpi.comresearchgate.net This is due to the differential solvation of the two tautomers.

Substituents on the pyridinone ring also play a crucial role in determining the position of the tautomeric equilibrium. rsc.orgbohrium.comnih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the relative stabilities of the lactam and lactim forms. The 4-ethenyl group, being a π-conjugated system, can participate in resonance with the ring, and its influence on the tautomeric equilibrium can be systematically studied using computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govsemanticscholar.org For this compound, MD simulations can be employed to explore its conformational flexibility and intermolecular interactions.

The primary conformational freedom in this compound involves the rotation around the single bond connecting the ethenyl group to the pyridinone ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, including solvent molecules or other solute molecules. These simulations can reveal preferred modes of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the pyridinone ring, as well as π-π stacking interactions between the aromatic rings. Understanding these interactions is key to predicting the macroscopic properties and behavior of the compound in various environments. jchemlett.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxypyridine |

Reactivity and Reaction Mechanisms

Reactions Involving the Ethenyl Moiety

The exocyclic double bond of the ethenyl group is a site of high electron density, making it susceptible to a range of addition and polymerization reactions.

While specific polymerization studies on 4-ethenyl-2(1H)-pyridinone are not extensively documented, the reactivity of the structurally similar 4-vinylpyridine (B31050) provides significant insight into its potential polymerization behavior. Vinylpyridines are known to undergo polymerization through various mechanisms, including free-radical, anionic, and ring-opening metathesis polymerization (ROMP).

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. For 4-vinylpyridine, radical polymerization can be initiated using standard initiators to produce poly(4-vinylpyridine). This polymer is notable for its use as a scaffold for catalysts and in the creation of functional coatings.

Anionic Polymerization: Anionic polymerization of vinyl monomers with strong electron-withdrawing groups is a well-established process. eresearchco.com Vinylpyridines are susceptible to this type of polymerization. wikipedia.org This method often results in living polymers, which allows for the synthesis of polymers with controlled molecular weights and architectures, such as block copolymers. wikipedia.org The polymerization is typically initiated by strong anions. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org While this compound itself is not a strained cyclic olefin, derivatives containing this moiety incorporated into a strained ring system, such as pyridinonorbornenes, can undergo ROMP. nih.govchemrxiv.org The innate Lewis basicity of the pyridine (B92270) nitrogen can sometimes interfere with transition-metal catalysts used in ROMP by coordinating to the metal center. nih.govchemrxiv.org However, careful design of the monomer structure can lead to well-controlled polymerizations. nih.govchemrxiv.org

| Polymerization Type | Initiator/Catalyst Type | Key Features | Potential for this compound |

|---|---|---|---|

| Free-Radical | Radical initiators (e.g., AIBN, peroxides) | Common, versatile, tolerant of various functional groups. | Highly likely to undergo this type of polymerization. |

| Anionic | Strong nucleophiles (e.g., organolithium compounds) | Can produce living polymers with controlled architecture. wikipedia.org | Feasible, given the electron-withdrawing nature of the pyridinone ring. |

| Ring-Opening Metathesis (ROMP) | Transition-metal catalysts (e.g., Grubbs', Schrock's) | Applicable to strained cyclic derivatives; potential for catalyst inhibition by the pyridine nitrogen. wikipedia.orgnih.govchemrxiv.org | Possible for strained-ring derivatives of the parent compound. nih.govchemrxiv.org |

The ethenyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, a conjugated diene reacts with the double bond of the ethenyl moiety to form a six-membered ring. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. The pyridinone ring, being electron-withdrawing, is expected to activate the ethenyl group for such reactions.

The ethenyl group is susceptible to both oxidation and reduction.

Oxidative Transformations: Oxidation of the double bond can lead to the formation of epoxides, diols, or cleavage of the double bond to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. In the case of vinylpyridines, the vinyl group can be selectively hydrogenated to an ethyl group. rsc.org For instance, the hydrogenation of 4-vinylpyridine in the presence of a rhodium oxide catalyst results in the reduction of the alkene. rsc.org Similarly, palladium on carbon (Pd/C) catalysts are effective for the hydrogenation of various vinyl derivatives under mild conditions. spbu.ru This suggests that the ethenyl group of this compound can be readily reduced to an ethyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring

The pyridinone ring exhibits a complex reactivity pattern towards substitution reactions, influenced by the nitrogen heteroatom and the carbonyl group.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.com Electrophilic attack on pyridine typically occurs at the 3-position, as attack at the 2- or 4-positions leads to a destabilized intermediate with a positive charge on the nitrogen. quora.com For 2-pyridone and 4-pyridone systems, the oxygen atom can act as an activating group, directing electrophiles to the ortho and para positions. gcwgandhinagar.com

Nucleophilic Substitution: In contrast to its deactivation towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.com This is because the electronegative nitrogen can stabilize the negative charge in the intermediate. stackexchange.com Therefore, if this compound were to have a suitable leaving group on the ring, it would be susceptible to nucleophilic attack.

Functionalization at the Nitrogen Atom

The nitrogen atom in the pyridinone ring is a site for functionalization, most commonly through alkylation. The deprotonation of a pyridone can create an ambident nucleophile, with the potential for reaction at either the nitrogen or the oxygen atom. mdpi.com This can lead to the formation of N-alkyl-2-pyridones or 2-alkoxy-pyridines. mdpi.com The regioselectivity of this reaction can be influenced by the choice of base, solvent, and alkylating agent. mdpi.com Microwave-assisted, one-pot multicomponent reactions have been developed for the synthesis of N-substituted 2-pyridone derivatives. mdpi.com A method for the regioselective N-alkylation of 2-pyridones using α-keto esters mediated by P(NMe2)3 has also been reported. organic-chemistry.org

Catalytic Transformations Involving this compound and its Derivatives

The presence of both a vinyl group and a heterocyclic ring allows for a variety of catalytic transformations.

Catalytic Hydrogenation: As mentioned previously, the ethenyl group can be selectively hydrogenated. Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have been shown to be effective catalysts for the hydrogenation of the heterocyclic ring in quinoline. nih.gov This suggests that under certain conditions, the pyridinone ring of this compound could also be reduced.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org 4-Vinylpyridine can participate in Heck reactions with arylboronic acids in a ligand-free, palladium-catalyzed oxidative process to selectively synthesize (E)-4-styrylpyridines. researchgate.net This indicates that this compound could potentially undergo similar cross-coupling reactions to form more complex styrenyl derivatives.

Olefin Metathesis: Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' and Schrock's catalysts. wikipedia.org This can include ring-closing metathesis, cross-metathesis, and ring-opening metathesis polymerization. wikipedia.orgmasterorganicchemistry.com The vinyl group of this compound makes it a potential substrate for cross-metathesis reactions with other olefins.

| Reaction Type | Catalyst | Reactant Type | Potential Product |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Rh2O3 | H2 | 4-Ethyl-2(1H)-pyridinone |

| Heck Reaction | Palladium complex | Aryl halide/boronic acid | 4-Styryl-2(1H)-pyridinone derivative |

| Cross-Metathesis | Grubbs' or Schrock's catalyst | Another olefin | Substituted alkene derivative |

Advanced Applications in Materials Science and Polymer Chemistry

Metal Absorption and Environmental Remediation Applications

Polymers derived from 4-Ethenyl-2(1H)-pyridinone, primarily poly(4-vinylpyridine) (P4VP), have demonstrated significant potential in environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. polysciences.com The efficacy of these polymers stems from the presence of the pyridine (B92270) functional groups, which can form stable complexes with a variety of metal ions. polysciences.com This chelating ability makes P4VP-based materials effective adsorbents for water purification and metal ion scavenging applications. polysciences.com

The application of P4VP in environmental remediation is enhanced by its versatility. It can be cross-linked to form insoluble beads or grafted onto other materials to create robust composites for practical use in treatment columns or as filter media. Research has shown that macroporous poly(4-vinylpyridine-co-divinylbenzene) exhibits rapid sorption of metal ions like Co(II), Cu(II), and Cr(VI). bg.ac.rs The sorption kinetics are a critical factor for real-world applications, and studies have indicated that for Co(II), 90% of the total sorption can be achieved within 5 minutes. bg.ac.rs

The efficiency of metal absorption is often pH-dependent, a characteristic that can be leveraged for selective metal removal. For instance, a resin prepared by grafting 4-vinylpyridine (B31050) onto a polymer surface showed that at a pH greater than 5.0, it could effectively adsorb Pb(II), Cr(III), Zn(II), and Cd(II), while at a pH below 3.0, it selectively adsorbed Cr(VI). researchgate.net This pH sensitivity allows for the targeted removal and potential recovery of specific metal pollutants.

To provide a clearer understanding of the metal absorption capabilities of this compound-based polymers, the following table summarizes key research findings:

Table 1: Heavy Metal Adsorption by Poly(4-vinylpyridine)-Based Materials| Polymer System | Target Metal Ion | Maximum Adsorption Capacity | Reference |

|---|---|---|---|

| Poly(vinyl pyridine-poly ethylene (B1197577) glycol methacrylate-ethylene glycol dimethacrylate) beads | Pb(II) | 18.23 mg/g | researchgate.net |

| Poly(vinyl pyridine-poly ethylene glycol methacrylate-ethylene glycol dimethacrylate) beads | Cd(II) | 16.50 mg/g | researchgate.net |

| Poly(vinyl pyridine-poly ethylene glycol methacrylate-ethylene glycol dimethacrylate) beads | Cr(III) | 17.38 mg/g | researchgate.net |

| Poly(vinyl pyridine-poly ethylene glycol methacrylate-ethylene glycol dimethacrylate) beads | Cu(II) | 18.25 mg/g | researchgate.net |

| Macroporous poly(4-vinylpyridine-co-divinylbenzene) | Co(II) | 3.08 mmol/g | bg.ac.rs |

| Ni3Si2O5(OH)4-g-P4VP Nanotubes | Cr(VI) | 1.49 mmol/g | acs.org |

The regeneration and reusability of these adsorbent materials are also crucial for their economic viability. Studies have demonstrated that these polymers can often be regenerated using acid treatments, allowing for multiple cycles of adsorption and desorption with minimal loss of efficiency. researchgate.netacs.org

Bio-Polymer Composites and Hybrid Materials (e.g., MOF-Polymer Composites)

The functional properties of poly(this compound) can be further enhanced by creating composites and hybrid materials. This involves combining the synthetic polymer with other materials, such as biopolymers or metal-organic frameworks (MOFs), to generate advanced materials with synergistic properties.

Bio-Polymer Composites:

Composites of poly(4-vinylpyridine) with natural polymers like chitosan (B1678972) and cellulose (B213188) have been developed, aiming to combine the advantageous properties of both components. For instance, chitosan, a biodegradable and biocompatible polymer, has been grafted with poly(4-vinylpyridine) to create copolymers. mdpi.com These materials can be formed into beads and have been shown to be effective catalysts. mdpi.com Similarly, the functionalization of cellulose with grafted poly(4-vinylpyridine) has been explored. semanticscholar.org These bio-composites can exhibit a range of useful properties, including enhanced thermal stability and antibacterial action, making them suitable for applications in water purification technologies. semanticscholar.org The creation of chitosan/poly(4-vinylpyridine) coatings on titanium substrates is another example, demonstrating the potential of these composites in biomedical applications. researchgate.netmostwiedzy.plmostwiedzy.pl

Hybrid Materials (MOF-Polymer Composites):

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures. mdpi.com The integration of polymers with MOFs can lead to hybrid materials that overcome some of the limitations of the individual components, such as improving the processability of MOFs. mdpi.com

A notable example of a hybrid material involving poly(this compound) is the synthesis of a poly(4-vinylpyridine)-functionalized magnetic Al-MOF. researchgate.net This composite material was developed as an adsorbent for the removal of naproxen (B1676952), a pharmaceutical pollutant, from aqueous solutions. researchgate.net The resulting hybrid material possesses a high surface area (123.68 m²/g), a porous structure, and magnetic properties, which facilitate its separation from water after the adsorption process. researchgate.net This demonstrates the potential of combining the chelating properties of poly(4-vinylpyridine) with the structural advantages of MOFs to create highly effective and easily recoverable environmental remediation agents.

The following table summarizes examples of bio-polymer and hybrid composites of poly(this compound):

Table 2: Examples of Poly(4-vinylpyridine)-Based Composites and Hybrid Materials| Composite/Hybrid Material | Components | Key Features/Applications | Reference |

|---|---|---|---|

| Chitosan-grafted-poly(4-vinylpyridine) | Chitosan, Poly(4-vinylpyridine) | Efficient catalyst for organic reactions, recyclable. | mdpi.com |

| Poly(4-vinylpyridine) grafted cellulose | Cellulose, Poly(4-vinylpyridine) | Antibacterial action, metal ion uptake, enhanced thermal stability. | semanticscholar.org |

| Chitosan/poly(4-vinylpyridine) coatings | Chitosan, Poly(4-vinylpyridine) | Surface modification of titanium implants, pH-sensitive antibacterial coatings. | researchgate.netmostwiedzy.plmostwiedzy.pl |

| Poly(4-vinylpyridine)-functionalized magnetic Al-MOF | Poly(4-vinylpyridine), Aluminum-based MOF, Fe3O4 | High surface area, magnetic properties, adsorbent for naproxen removal. | researchgate.net |

The development of these advanced materials highlights the ongoing research into leveraging the unique properties of this compound for a wide range of applications in materials science and environmental technology.

Role As a Chemical Scaffold in Research and Development

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms of the pyridinone ring, along with the π-system of the ethenyl group, make 4-ethenyl-2(1H)-pyridinone and its derivatives versatile ligands for coordinating with a wide array of metal ions.

The coordination chemistry of pyridinone derivatives is well-explored, with the scaffold acting as an effective chelator for various metals. The tautomeric nature of the pyridinone ring (existing in equilibrium between the lactam and lactim forms) influences its coordination modes. nih.gov Studies on related vinylpyridine structures, such as 4-[(E)-2-(1-pyrenyl)vinyl]pyridine, have demonstrated the synthesis of stable complexes with transition metals like zinc(II), cadmium(II), and mercury(II). nih.govnih.gov In these complexes, the pyridine (B92270) nitrogen typically acts as the primary coordination site, leading to tetrahedral geometries for d¹⁰ metal ions. nih.gov

Hydroxypyridinones (HOPOs), a closely related class, are particularly noted for their high affinity for hard metal ions like iron(III). kcl.ac.uk The bidentate nature of the 3-hydroxy-2-pyridinone or 3-hydroxy-4-pyridinone moiety allows for the formation of stable 3:1 ligand-to-metal complexes. kcl.ac.uk Research on pyridyl-arylidine Schiff base ligands has also shown the formation of stable, non-electrolytic complexes with Pd(II), Co(II), Cu(II), and Ag(I), exhibiting square planar or tetrahedral geometries depending on the metal center. ekb.eg The ethenyl group in this compound can further influence the electronic properties and stability of the resulting metal complexes.

| Ligand Class | Metal Ions Studied | Resulting Geometry | Key Findings | Reference |

|---|---|---|---|---|

| 4-[(E)-2-(1-pyrenyl)vinyl]pyridine | Zn(II), Cd(II), Hg(II) | Distorted Tetrahedral | Ligand coordination modulates the biological properties of the metal ions. | nih.govnih.gov |

| Pyridyl-arylidine Schiff base | Pd(II), Co(II), Cu(II), Ag(I) | Square Planar or Tetrahedral | Complexes exhibit non-electrolytic character and enhanced antibacterial activity compared to the free ligand. | ekb.eg |

| Hydroxypyridinones (HOPOs) | Fe(III) | Octahedral (3:1 complexes) | Act as highly effective bidentate chelators for scavenging iron under biological conditions. | kcl.ac.uk |

The ability of pyridinone derivatives to form stable metal complexes makes them suitable for applications in catalysis. In homogeneous catalysis, the ligand can be modified to tune the steric and electronic environment of a metal center, thereby influencing the activity and selectivity of the catalyst.

In heterogeneous catalysis, pyridinone-based structures can be immobilized on solid supports. For instance, SiO₂-Pr-SO₃H has been used as a heterogeneous acid catalyst to facilitate the synthesis of 3,4-dihydro-2(1H)-pyridinones with high efficiency under solvent-free conditions. smolecule.com Metal nanoparticles supported on various matrices are also effective heterogeneous catalysts for reactions involving nitrogen-containing compounds. Palladium supported on carbon (Pd/C) or magnetic nanoparticles, and rhodium supported on carbon nitride (Rh@CN), have been successfully used in the one-pot synthesis of anilines via direct reductive amination, a process involving intermediates structurally related to pyridinones. mdpi.com The pyridinone scaffold itself can serve as an anchor to immobilize catalytic metal species, creating recyclable and robust catalytic systems.

Medicinal Chemistry Research (Mechanistic Focus)

The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable physicochemical properties, such as metabolic stability and water solubility. nih.govnih.govfrontiersin.org

A variety of synthetic methodologies have been developed to create libraries of pyridinone derivatives for biological screening. Multicomponent reactions (MCRs) are particularly efficient for generating structural diversity. For example, a four-component reaction involving aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield 4,6-diaryl-3-cyano-2(1H)-pyridones. nih.gov Another common approach involves the condensation of compounds like alkyl vinyl ethers with β-keto esters or cyclic diketones. smolecule.com The synthesis of 3,4-dihydro-2(1H)-pyridones has been achieved through the reaction of Meldrum's acid, β-keto esters, and aldehydes. smolecule.com These core structures serve as templates for further modification, allowing medicinal chemists to introduce substituents that can enhance potency and selectivity for specific biological targets. smolecule.comnih.govbohrium.com

| Methodology | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Aldehyde, Acetophenone, Ethyl cyanoacetate, Ammonium acetate | 4,6-Diaryl-3-cyano-2(1H)-pyridones | High efficiency for creating diverse libraries. | nih.gov |

| Alkyl Vinyl Ether Condensation (MCR) | Meldrum's acid, β-keto ester, Aldehyde | 3,4-Dihydro-2(1H)-pyridinones | Yields of 78–93% achieved using acetic acid as a solvent. | smolecule.com |

| Ammonolysis of 4-Pyranones | 4-Pyranones, Primary amines | 4(1H)-Pyridones | A key step in the synthesis of antimalarial 4(1H)-pyridone derivatives. | bohrium.comnih.gov |

The pyridinone scaffold's ability to engage in hydrogen bonding and π-π stacking interactions makes it an effective motif for targeting protein binding sites. smolecule.com The lactam NH group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. nih.gov

Enzyme Inhibition:

HIV-1 Reverse Transcriptase (RT): Pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). X-ray crystallography has shown that the pyridinone N-1-H group forms a crucial hydrogen bond with the main chain of the Lys101 residue in the enzyme's allosteric pocket, which is critical for potent antiviral activity. nih.gov

Influenza Endonuclease: 3-Hydroxypyridin-2(1H)-one derivatives have been identified as inhibitors of the influenza PA endonuclease. These compounds act as chelating ligands for the two metal ions (M1 and M2) in the enzyme's active site, which is essential for its catalytic function. nih.govfrontiersin.org

Bacterial Enoyl-ACP Reductase (ENR): Novel 2-pyridone derivatives have been identified as inhibitors of ENR from Bacillus anthracis, an enzyme involved in the final step of bacterial fatty acid biosynthesis. nih.gov

Malarial Cytochrome bc₁ Complex: 4(1H)-pyridone antimalarials are known to inhibit the plasmodial electron transport chain by targeting the cytochrome bc₁ complex, a mechanism of action similar to the drug atovaquone. nih.gov

Receptor Binding:

EP3 Receptor Antagonists: Pyridinone-based compounds have been developed as antagonists for the prostaglandin (B15479496) E2 receptor subtype 3 (EP3). Optimization of the scaffold led to compounds with high binding affinity (Kᵢ of 9.0 nM) and functional potency. nih.gov

SAR studies are crucial for optimizing the pyridinone scaffold for specific therapeutic applications. The ethenyl group at the 4-position is often a key pharmacophore that can enhance binding affinity through hydrophobic interactions. smolecule.com

Antimalarial 4(1H)-Pyridones: SAR studies revealed that halogenation at the C3 position significantly improves in vitro and in vivo activity compared to unsubstituted analogues. nih.gov Replacing lipophilic phenyl rings with more polar pyridine rings and introducing hydroxyl groups improved the pharmacokinetic profile, including solubility and oral bioavailability, while maintaining potent antimalarial activity. nih.govnih.govbohrium.com

Antiviral Pyridinones: For HIV-1 NNRTIs, modifications at various positions of the pyridinone ring have been explored. The introduction of a 3-[(benzoxazol-2-yl)ethyl] side chain led to a compound with high potency (IC₅₀ = 23 nM) against the RT enzyme. nih.gov

Anticancer Pyridinones: The antiproliferative activity of pyridine derivatives is enhanced by the presence and specific positioning of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups, while bulky groups or halogens can decrease activity. mdpi.com

| Therapeutic Area | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Antimalarial | Halogenation at C3 position of 4(1H)-pyridone ring. | Significantly improved in vitro and in vivo activity. | nih.gov |

| Antimalarial | Replacement of phenyl rings with pyridine rings in side chains. | Improved pharmacokinetic profile while maintaining potency. | nih.govbohrium.com |

| Antiviral (HIV-1 NNRTI) | Introduction of specific side chains, e.g., 3-[(benzoxazol-2-yl)ethyl]. | Leads to highly potent and selective enzyme inhibition. | nih.gov |

| Anticancer | Presence of -OCH₃ and -OH groups. | Enhanced antiproliferative activity. | mdpi.com |

Investigation of Antioxidant and Anti-inflammatory Activity Mechanisms

The 2-pyridone scaffold is a key feature in a multitude of compounds exhibiting significant antioxidant and anti-inflammatory effects. Research into this class of molecules has revealed multifaceted mechanisms of action, primarily centered on their ability to mitigate oxidative stress and modulate inflammatory pathways.

Derivatives of 2-pyridone have demonstrated notable antioxidant capabilities. researchgate.net One of the primary mechanisms is their ability to act as free radical scavengers. nih.gov For instance, certain 2,2'-pyridoin derivatives have been shown to inhibit H₂O₂-induced cell death and intracellular oxidative stress more effectively than ascorbic acid. nih.gov This free radical scavenging activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS). Furthermore, some pyridinone derivatives exhibit their antioxidant effects through the chelation of metal ions, which can otherwise catalyze the formation of free radicals.

In the realm of anti-inflammatory action, 2-pyridone derivatives have been found to interfere with key inflammatory cascades. nih.govnih.gov A significant body of research points to the inhibition of pro-inflammatory enzymes and signaling pathways. For example, certain derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.net The anti-inflammatory effects of some 4(1H)-pyridinone derivatives may be linked to a reduction in the production of prostaglandins, bradykinin, or other inflammatory mediators. nih.gov

Studies have also indicated that the anti-inflammatory properties of certain pyridinone derivatives may stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. The potential for dual inhibition of COX-1 and COX-2 is an area of active investigation for developing safer anti-inflammatory agents. The table below summarizes the observed activities of various 2-pyridone derivatives, highlighting the therapeutic potential of this chemical class.

| Compound Class | Observed Activity | Potential Mechanism of Action |

| 2-pyridone derivatives | Antioxidant | Free radical scavenging, metal ion chelation |

| 2,2'-pyridoin derivatives | Cytoprotection against oxidative stress | Inhibition of H₂O₂-induced cell death |

| 4(1H)-pyridinone derivatives | Anti-inflammatory | Reduction of pro-inflammatory mediators (e.g., NO, prostaglandins) |

| Pyridone-based compounds | Anti-neuroinflammatory | Reduction of ROS, NO, IL-6, and TNF-α production in microglial cells. researchgate.net |

Agrochemical Research Applications

The versatility of the pyridinone scaffold extends into the domain of agrochemical research, where it serves as a valuable precursor for the development of novel crop protection agents. The inherent biological activity of the pyridinone core has been leveraged to design molecules with herbicidal and insecticidal properties.

Development of Precursors for Crop Protection Agents

The structural framework of this compound and related compounds offers a versatile platform for the synthesis of more complex molecules with desired agrochemical profiles. The pyridinone ring can be functionalized at various positions to modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds. nih.gov This adaptability makes it an attractive starting point for creating new herbicides and pesticides.

Research has shown that certain 4-hydroxy-2-pyridone derivatives exhibit phytotoxic activity, indicating their potential as herbicides. researchgate.net These natural compounds are biodegradable and possess a range of biological activities, including fungicidal and bactericidal properties, making them environmentally interesting candidates for pesticide development. researchgate.net For example, Fluridone, a pyridinone derivative, is a known herbicide used to control aquatic weeds. nih.gov The development of new pyridinone derivatives is often inspired by such existing commercial products, aiming to improve efficacy or expand the spectrum of activity.

The synthesis of novel pyridinone derivatives from readily available starting materials is a key area of research. For instance, dehydroacetic acid can be converted into 4-hydroxy-6-methylpyridin-2(1H)-one, which can then be used to produce a variety of derivatives with potential phytotoxic effects. nih.gov The following table provides examples of pyridinone derivatives and their applications in agrochemical research.

| Pyridinone Derivative Class | Application | Mode of Action (Example) |

| 4-hydroxy-2-pyridone alkaloids | Fungicides, Bactericides, Insecticides | Natural biodegradable compounds with diverse biological activities. researchgate.net |

| Fluridone | Herbicide | Inhibition of phytoene (B131915) desaturase, a key enzyme in carotenoid biosynthesis. |

| Pyridin-2(1H)-ones | General Agrochemical Precursors | Versatile intermediates for nitrogen-containing heterocycles with phytotoxic properties. nih.gov |

The ongoing exploration of the pyridinone scaffold in agrochemical research underscores its importance in the quest for more effective and environmentally benign crop protection solutions.

Advanced Analytical Methodologies for Research Studies

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical tool for separating and purifying "4-Ethenyl-2(1H)-pyridinone" from starting materials, byproducts, and other impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pyridinone derivatives. A validated Reversed-Phase HPLC (RP-HPLC) method is often employed for the determination or purity evaluation of these compounds. nih.gov The methodology typically involves an octadecyl silane (B1218182) (C18) column, which separates compounds based on their hydrophobicity. nih.govptfarm.pl

For the analysis of pyridinone-related structures, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used. nih.govptfarm.pl The pH of the buffer is adjusted to ensure optimal separation and peak shape. Detection is frequently carried out using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. nih.govptfarm.pl Method validation is a critical step, encompassing parameters like selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecyl (C18), 5 µm particle size, 250 x 4.0 mm | nih.govptfarm.pl |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) | nih.govptfarm.pl |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Detection | UV Spectrophotometry at 239 nm | nih.govptfarm.pl |

| Injection Volume | 20 µL | researchgate.net |

| Internal Standard | Phenacetin | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For a compound like "this compound," GC-MS can be used for identification and quantification within complex mixtures, such as reaction media or environmental samples. The technique separates components of a mixture in the gas phase, and the mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions. fmach.itoszk.hu

The analysis typically begins with the injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. fmach.itmdpi.com The column, often a non-polar or mid-polar phase like a DB-5MS, separates compounds based on their boiling points and interactions with the stationary phase. chromatographyonline.com The temperature of the column is programmed to increase over time to elute compounds with varying volatilities. fmach.itmdpi.com Following separation, the molecules are ionized, commonly by electron impact (EI), and the resulting fragments are analyzed by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. fmach.itchromatographyonline.com Pyrolysis-GC-MS (Py-GC-MS) is a related technique that can be used to characterize the thermal decomposition products of non-volatile materials, which may be applicable in studies of polymers derived from "this compound". chromatographyonline.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MSI or DB-5MX (30-60 m x 0.25 mm, 0.25 µm film thickness) | fmach.itmdpi.comchromatographyonline.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) | fmach.itmdpi.com |

| Oven Program | Initial temp. 50-60°C, ramp at 2-5°C/min to 240-280°C, hold for 10-20 min | fmach.itmdpi.comchromatographyonline.com |

| Injector Temperature | 280°C | chromatographyonline.com |

| Ion Source | Electron Impact (EI) at 70 eV | fmach.itchromatographyonline.com |

| Mass Scan Range | 30-550 amu | fmach.itchromatographyonline.com |

Electrochemical Methods for Reactivity and Quantification Studies

Electrochemical methods, such as voltammetry, offer a sensitive and rapid approach for investigating the redox properties of "this compound" and for its quantification. iapchem.org These techniques involve measuring the current response of an electroactive species to an applied potential. By modifying the surface of a working electrode, such as a glassy carbon electrode (GCE), it is possible to enhance the sensitivity and selectivity of the analysis. iapchem.org

For instance, a GCE could be modified with nanocomposites or polymers to facilitate the electron transfer process for the oxidation or reduction of the pyridinone moiety. iapchem.org Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior and reaction mechanisms, while differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed for quantitative analysis due to their higher sensitivity and better resolution. iapchem.org The development of such an electrochemical sensor would allow for the determination of "this compound" in various samples, potentially with a wide linear range and a low limit of detection. iapchem.org

Spectrophotometric Assays for Reaction Monitoring and Product Quantification

UV-Visible spectrophotometry is a straightforward and widely accessible technique for monitoring the progress of a reaction involving "this compound" and for quantifying the concentration of the product. This method is based on the principle that molecules absorb light at specific wavelengths. The pyridinone ring system contains a chromophore that absorbs light in the UV or visible region of the electromagnetic spectrum.

A UV spectrophotometric analysis can be performed by measuring the absorbance of a solution at one or more analytical wavelengths corresponding to the maximum absorbance of the compound. nih.govptfarm.pl According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. By creating a calibration curve with standards of known concentration, the concentration of "this compound" in an unknown sample can be determined. This method is particularly useful for kinetic studies, allowing researchers to track the rate of formation or consumption of the compound over time by monitoring the change in absorbance. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for preparing 4-Ethenyl-2(1H)-pyridinone and its analogs. While classical synthetic routes to pyridinones exist, applying modern synthetic strategies and green chemistry principles is a key area for advancement.

Key areas for exploration include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. nih.gov

Catalysis: The development of novel catalysts, including transition metal catalysts, organocatalysts, and biocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. Biocatalysis, using enzymes for organic transformations, is particularly attractive for its high selectivity and environmentally friendly nature. nih.gov

Green Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids will be crucial. researchgate.net The ideal solvent would be non-toxic, renewable, and easily recyclable.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. dntb.gov.ua This principle, central to green chemistry, will guide the development of more sustainable synthetic pathways. dntb.gov.uasemanticscholar.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention | Designing synthetic routes that minimize waste generation from the outset. | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing addition and cycloaddition reactions that incorporate all atoms of the reactants into the product. | Maximized efficiency and minimal waste. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. | Improved safety for researchers and reduced environmental harm. |

| Designing Safer Chemicals | Modifying the structure to reduce toxicity while maintaining functionality. | Development of safer materials and pharmaceuticals. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or solvent-free conditions instead of hazardous organic solvents. researchgate.net | Reduced pollution and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through more selective chemistry. nih.gov | Fewer reaction steps, leading to higher overall yield and less waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Higher reaction rates, improved selectivity, and less waste. |

Advanced Computational Modeling for Predictive Design and Reaction Pathway Elucidation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. By modeling the behavior of molecules at the atomic level, researchers can predict properties, design new structures with desired functions, and gain deep insights into reaction mechanisms.

Future computational efforts could include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound, calculate its electronic properties, and predict its spectroscopic signatures. researchgate.net This information is invaluable for understanding its reactivity.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. researchgate.net This allows for the predictive design of more potent and selective compounds.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy landscape of potential synthetic reactions. This helps in identifying the most likely reaction pathways, understanding the role of catalysts, and predicting potential side products, thereby guiding experimental work.

Molecular Docking: In drug discovery, molecular docking simulations can predict how this compound derivatives might bind to a biological target, such as an enzyme or receptor. nih.gov This provides a rational basis for designing new therapeutic agents.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven Synthesis Planning)

The synergy between modern chemical synthesis and emerging technologies is set to revolutionize how molecules are made. For this compound, these technologies promise to enhance synthesis efficiency, safety, and the speed of discovery.

Flow Chemistry: Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch chemistry. jst.org.inresearchgate.net These include precise control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents or exothermic reactions, and easier scalability. jst.org.inresearchgate.net The application of flow chemistry could enable the safe and efficient large-scale production of this compound. jst.org.in

AI-driven Synthesis Planning: Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical synthesis. preprints.orgmdpi.com AI algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes to target molecules like this compound. preprints.orgmdpi.com This can significantly accelerate the discovery of new synthetic pathways and reduce the reliance on trial-and-error experimentation. preprints.org

| Technology | Description | Potential Impact |

|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. rsc.org | Improved safety, better heat and mass transfer, easier automation and scaling, and access to novel reaction conditions. jst.org.inresearchgate.net |

| AI-driven Synthesis | Use of artificial intelligence to predict reaction outcomes and design synthetic routes. preprints.orgmdpi.com | Accelerated discovery of new synthetic pathways, optimization of reaction conditions, and reduced experimental effort. preprints.org |

| Automated Synthesis Platforms | Robotic systems that can perform chemical reactions automatically based on programmed instructions. mdpi.com | High-throughput screening of reaction conditions and synthesis of compound libraries with minimal human intervention. |

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound, with its pyridinone ring and ethenyl substituent, presents a rich playground for exploring new chemical reactions and transformations.

Future research should investigate:

Reactions of the Ethenyl Group: The vinyl moiety is a versatile functional group that can undergo a wide range of reactions, including:

Addition Reactions: Electrophilic and radical additions to the double bond can be used to introduce a variety of functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be used to attach various substituents to the ethenyl group, further diversifying the molecular architecture.

Polymerization: The ethenyl group makes this compound a valuable monomer for the synthesis of novel polymers with potentially interesting properties.

Functionalization of the Pyridinone Ring: The pyridinone core itself offers several positions for further functionalization through electrophilic and nucleophilic substitution reactions. nih.gov Exploring these reactions will be key to building libraries of derivatives for various applications.

Tautomerism: Like other pyridinones, this compound can exist in tautomeric forms, such as the 4-ethenyl-2-hydroxypyridine form. wikipedia.org Understanding and controlling this tautomerism could be exploited to modulate the compound's reactivity and properties.

Interdisciplinary Research Opportunities at the Chemistry-Materials-Biology Interface